4,6-diphenyl-2H-pyran-2-one
Overview
Description
4,6-Diphenyl-2H-pyran-2-one is a heterocyclic compound that belongs to the class of pyran derivatives. Pyran derivatives are known for their diverse biological and pharmaceutical properties, including antimicrobial, antiviral, and anticancer activities . The structure of this compound consists of a six-membered ring containing one oxygen atom and two phenyl groups attached at the 4 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Diphenyl-2H-pyran-2-one can be synthesized through various synthetic routes. One common method involves the reaction of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions . This multicomponent reaction approach is favored due to its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar multicomponent reactions. The use of nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis has been reported to enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4,6-Diphenyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted phenyl or pyran derivatives.
Scientific Research Applications
4,6-Diphenyl-2H-pyran-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-diphenyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4,6-Diphenyl-2H-pyran-2-one can be compared with other similar compounds, such as:
2H-Pyran-2-one: A simpler pyran derivative with similar reactivity but lacking the phenyl groups.
4,6-Diphenyl-2H-thiopyran-2-one: A sulfur analog with different reactivity and biological properties.
4,6-Diphenyl-2H-pyran-2-thione: A thione analog with unique chemical and biological characteristics.
The uniqueness of this compound lies in its specific substitution pattern and the presence of phenyl groups, which contribute to its distinct chemical and biological properties .
Biological Activity
4,6-Diphenyl-2H-pyran-2-one is a heterocyclic compound belonging to the pyran derivatives family. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Its unique structural features contribute to its interaction with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by a pyran ring with two phenyl substituents at the 4 and 6 positions. The synthesis of this compound typically involves the reaction of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under catalytic conditions. Various synthetic routes have been developed to enhance yield and purity, including nanocatalysis and organocatalysis .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various microbial pathogens. For instance, a study on pyran-2-one derivatives demonstrated promising antibacterial and antifungal activities against a range of microorganisms .
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound's mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell survival and proliferation . The compound's ability to interact with molecular targets within cancer cells enhances its therapeutic potential.
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical) | 15 |
MCF-7 (Breast) | 20 |
A549 (Lung) | 25 |
In vitro studies reveal that treatment with this compound leads to cell cycle arrest and increased markers of apoptosis, such as caspase activation and PARP cleavage.
Antiviral Activity
Emerging evidence suggests that this compound may possess antiviral properties as well. Preliminary studies indicate that it can inhibit viral replication in certain models, potentially by interfering with viral entry or replication processes . Further research is needed to elucidate the specific mechanisms involved.
The biological activity of this compound is attributed to its structural characteristics that allow it to act as both a nucleophile and an electrophile. This duality facilitates interactions with various biological molecules, including enzymes and receptors involved in disease pathways. The compound's ability to form covalent bonds with target proteins may disrupt critical cellular processes essential for microbial survival and cancer cell proliferation .
Case Studies
- Antimicrobial Evaluation : A study conducted by Zainuri et al. (2017) evaluated the antimicrobial efficacy of various pyran derivatives, including this compound. The results indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : In a study published in the Journal of Molecular Structure (2020), researchers explored the effects of this compound on breast cancer cells. They reported significant reductions in cell viability and increased apoptosis markers following treatment with varying concentrations of this compound.
Properties
IUPAC Name |
4,6-diphenylpyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17-12-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGIHXFDWLCKRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC(=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304743 | |
Record name | 4,6-diphenyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17372-52-0 | |
Record name | 17372-52-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-diphenyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Diphenyl-2H-pyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of 4,6-diphenyl-2H-pyran-2-one?
A1: While the abstract doesn't explicitly state the molecular formula, it describes the synthesis of the title compound, 2[(4,6‐diphenyl‐2H‐pyran‐2‐ylidene)methyl]‐4,6‐diphenylpyrylium perchlorate, from this compound and acetophenone. Based on this reaction and chemical naming conventions, we can deduce that this compound likely consists of a 2H-pyran-2-one ring structure substituted with phenyl groups at the 4 and 6 positions.
Q2: What are the potential applications of the dye synthesized from this compound?
A2: The abstract mentions comparing the absorption spectrum of the synthesized 2,2-methine dye to its 2,4- and 4,4-methine counterparts []. This comparison suggests potential applications in fields where specific light absorption properties are crucial, such as:
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